molecular formula C20H33N3O2 B14382960 4-[(5-Phenoxypentyl)amino]-N-propylpiperidine-1-carboxamide CAS No. 89805-29-8

4-[(5-Phenoxypentyl)amino]-N-propylpiperidine-1-carboxamide

Cat. No.: B14382960
CAS No.: 89805-29-8
M. Wt: 347.5 g/mol
InChI Key: YLQVOCHDELASIV-UHFFFAOYSA-N
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Description

4-[(5-Phenoxypentyl)amino]-N-propylpiperidine-1-carboxamide is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a piperidine ring, a phenoxy group, and an amide linkage, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(5-Phenoxypentyl)amino]-N-propylpiperidine-1-carboxamide typically involves multiple steps, starting with the preparation of the piperidine ring and the phenoxy group. One common method involves the reaction of 5-phenoxypentylamine with N-propylpiperidine-1-carboxylic acid under specific conditions to form the desired amide linkage. The reaction is usually carried out in the presence of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base such as triethylamine to facilitate the formation of the amide bond.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The process may include purification steps such as recrystallization or chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

4-[(5-Phenoxypentyl)amino]-N-propylpiperidine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The phenoxy group can be oxidized to form phenolic derivatives.

    Reduction: The amide bond can be reduced to form corresponding amines.

    Substitution: The piperidine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.

    Substitution: Nucleophiles such as alkyl halides or amines can be used in the presence of a base.

Major Products

    Oxidation: Phenolic derivatives.

    Reduction: Corresponding amines.

    Substitution: Various substituted piperidine derivatives.

Scientific Research Applications

4-[(5-Phenoxypentyl)amino]-N-propylpiperidine-1-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic effects, particularly in the field of neurology.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-[(5-Phenoxypentyl)amino]-N-propylpiperidine-1-carboxamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-[(5-Phenoxypentyl)amino]-N-methylpiperidine-1-carboxamide
  • 4-[(5-Phenoxypentyl)amino]-N-ethylpiperidine-1-carboxamide
  • 4-[(5-Phenoxypentyl)amino]-N-butylpiperidine-1-carboxamide

Uniqueness

4-[(5-Phenoxypentyl)amino]-N-propylpiperidine-1-carboxamide stands out due to its specific combination of the phenoxy group and the piperidine ring, which may confer unique binding properties and biological activities compared to its analogs. This uniqueness makes it a valuable compound for targeted research and development.

Properties

CAS No.

89805-29-8

Molecular Formula

C20H33N3O2

Molecular Weight

347.5 g/mol

IUPAC Name

4-(5-phenoxypentylamino)-N-propylpiperidine-1-carboxamide

InChI

InChI=1S/C20H33N3O2/c1-2-13-22-20(24)23-15-11-18(12-16-23)21-14-7-4-8-17-25-19-9-5-3-6-10-19/h3,5-6,9-10,18,21H,2,4,7-8,11-17H2,1H3,(H,22,24)

InChI Key

YLQVOCHDELASIV-UHFFFAOYSA-N

Canonical SMILES

CCCNC(=O)N1CCC(CC1)NCCCCCOC2=CC=CC=C2

Origin of Product

United States

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